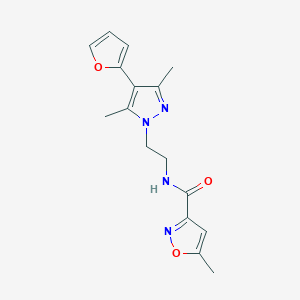

![molecular formula C18H18ClN5O2 B2420437 1-(3-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 887457-21-8](/img/structure/B2420437.png)

1-(3-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

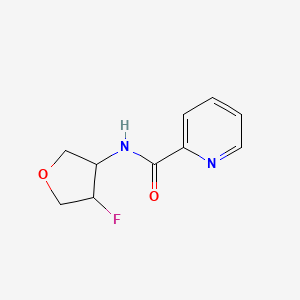

The molecular structure of this compound is complex, with several functional groups. It includes a pyrazolo[3,4-d]pyrimidin-4-one core, a 3-chlorophenyl group, and a 2-oxo-2-piperidin-1-ylethyl group . The exact 3D conformer and other structural details can be found in dedicated chemical databases .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 371.83 g/mol . Other physical and chemical properties such as boiling point, density, pKa, etc., are not available in the resources I have access to.

Aplicaciones Científicas De Investigación

Proteomics Research

The compound 1-(3-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one (CAS 70558-13-3) finds utility in proteomics research. Its structure suggests potential interactions with proteins, enzymes, or other biomolecules. Researchers can explore its binding affinity, enzymatic inhibition, or protein-protein interactions. By studying its effects on cellular processes, scientists gain insights into disease mechanisms and drug development .

Medicinal Chemistry

This compound’s unique structure makes it an attractive candidate for medicinal chemistry. Researchers investigate its pharmacological properties, such as receptor binding, metabolic stability, and toxicity. Potential applications include designing novel drugs for cancer, inflammation, or neurological disorders. By modifying specific functional groups, scientists can optimize its bioactivity and selectivity .

Anticancer Agents

Given its heterocyclic scaffold, 1-(3-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one may exhibit antiproliferative effects. Researchers explore its potential as an anticancer agent by assessing its cytotoxicity, apoptosis induction, and cell cycle modulation. Structural modifications can enhance its selectivity against specific cancer types .

Hydromethylation Catalysts

Recent research has highlighted the radical-based protodeboronation of alkyl boronic esters. This compound could serve as a catalyst in such reactions, enabling the synthesis of valuable organic compounds. For instance, it may facilitate the formal anti-Markovnikov hydromethylation of alkenes, a transformation with synthetic significance .

Materials Science

The pyrazolo[3,4-d]pyrimidine scaffold offers opportunities in materials science. Researchers explore its use in organic electronics, photovoltaics, or sensors. By incorporating this compound into polymer matrices or thin films, they aim to enhance device performance or achieve specific optical properties .

Molecular Modeling and Drug Design

Computational chemists employ molecular modeling techniques to predict the compound’s interactions with biological targets. Docking studies, molecular dynamics simulations, and quantum mechanical calculations help elucidate its binding modes. These insights guide rational drug design and lead optimization .

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O2/c19-13-5-4-6-14(9-13)24-17-15(10-21-24)18(26)23(12-20-17)11-16(25)22-7-2-1-3-8-22/h4-6,9-10,12H,1-3,7-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXHLLGGRKMIPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

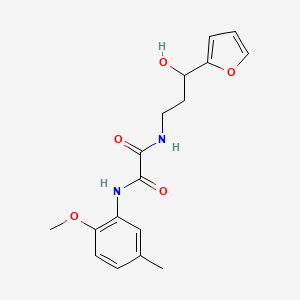

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2420358.png)

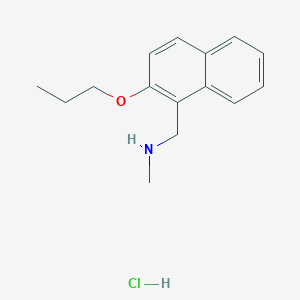

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2420359.png)

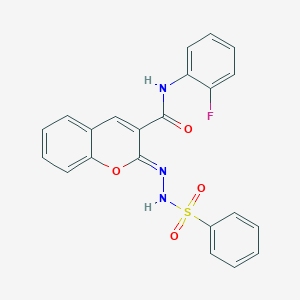

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2420361.png)

![2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone](/img/structure/B2420365.png)

![(1R,5S)-N-(4-fluorobenzyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2420372.png)

![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2420375.png)

![4-{[(E)-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2420377.png)